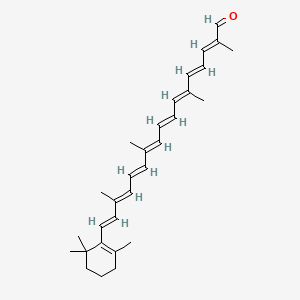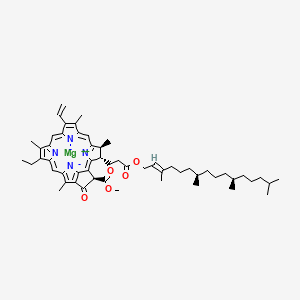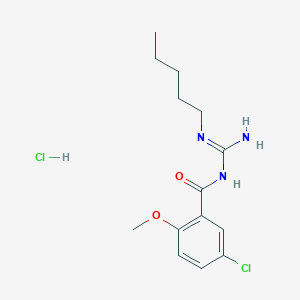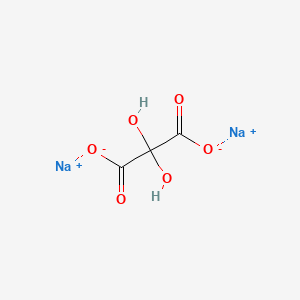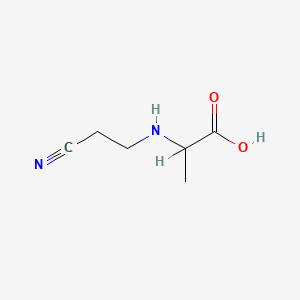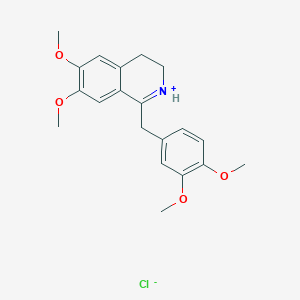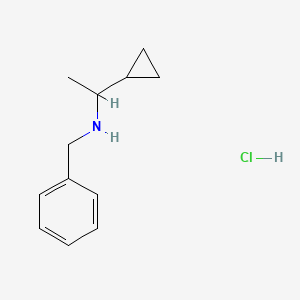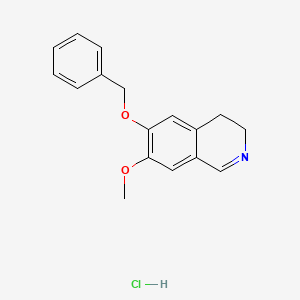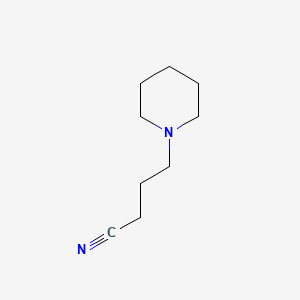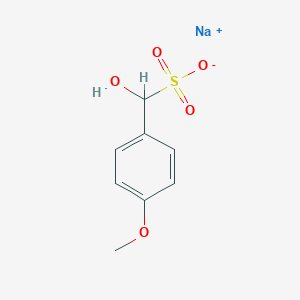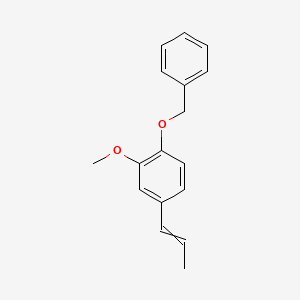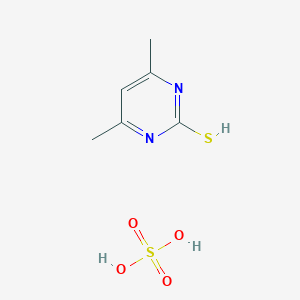
4,6-dimethylpyrimidine-2-thiol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylpyrimidine-2-thiol: is a heterocyclic compound containing sulfur and nitrogen atoms in its structureSulfuric acid is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives with significant scientific and industrial importance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Synthesis of 4,6-Dimethylpyrimidine-2-thiol:
- The synthesis of 4,6-dimethylpyrimidine-2-thiol typically involves the reaction of 4,6-dimethylpyrimidine with thiolating agents such as hydrogen sulfide or thiourea under controlled conditions .
- Another method involves the reaction of 4,6-dimethylpyrimidine with sulfur and a reducing agent like sodium borohydride .
-
Industrial Production Methods:
- Industrial production of 4,6-dimethylpyrimidine-2-thiol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity.
- The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- 4,6-Dimethylpyrimidine-2-thiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
-
Reduction:
-
Substitution:
- Substitution reactions involving 4,6-dimethylpyrimidine-2-thiol can occur at the sulfur atom, leading to the formation of various thioethers and thioesters. Common reagents include alkyl halides and acyl chlorides .
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- 4,6-Dimethylpyrimidine-2-thiol is used as a ligand in coordination chemistry to form metal complexes with unique properties .
- It serves as a building block for the synthesis of more complex heterocyclic compounds .
Biology:
- The compound has been studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
- It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Research has shown that derivatives of 4,6-dimethylpyrimidine-2-thiol exhibit promising anticancer activity.
- It is being explored for its potential use in drug delivery systems.
Industry:
- The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
- It is also utilized in the development of corrosion inhibitors and other industrial applications.
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of 4,6-dimethylpyrimidine-2-thiol involves its interaction with various molecular targets, including enzymes and receptors.
- It can form coordination complexes with metal ions, affecting their biological activity and function.
- The compound’s thiol group allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
-
2-Mercaptopyrimidine:
- Similar to 4,6-dimethylpyrimidine-2-thiol, 2-mercaptopyrimidine contains a thiol group and is used in coordination chemistry and as an intermediate in organic synthesis.
-
4,6-Dimethyl-2-mercaptopyrimidine:
- This compound is structurally similar and shares many chemical properties with 4,6-dimethylpyrimidine-2-thiol.
-
2-Aminopyrimidine:
- While lacking the thiol group, 2-aminopyrimidine is another pyrimidine derivative with applications in medicinal chemistry and as a building block for more complex molecules.
Uniqueness:
- The presence of both methyl groups and the thiol group in 4,6-dimethylpyrimidine-2-thiol provides it with unique reactivity and potential for forming diverse derivatives.
- Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
Propiedades
IUPAC Name |
4,6-dimethylpyrimidine-2-thiol;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXHNGBDZXHMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


